Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[311]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic core structure.
Introduction of Functional Groups: The hydroxymethyl and tert-butyl ester groups are introduced through subsequent reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[311]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a tert-butyl ester group
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
FOOJCJIKLCHCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)CO |
Origin of Product |
United States |
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